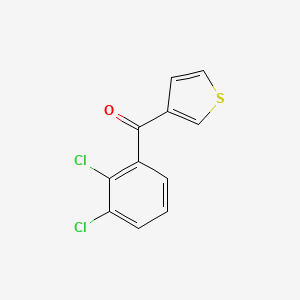

3-(2,3-Dichlorobenzoyl)thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,3-Dichlorobenzoyl)thiophene is a chemical compound with the molecular formula C11H6Cl2OS . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered ring structure with one sulfur atom . It has high resonance energy, more electrophilic reactivity than benzene, high π-electron density, a planar structure, and the presence of a vacant d-orbital in addition to the presence of loosely bound lone pairs of electrons on sulfur atoms .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

Thiophene is a colorless liquid that possesses a mildly pleasant smell, somewhat similar to benzene . Its molecular formula is C4H4S, and it has a molar mass of approximately 84.14 g/mol .Aplicaciones Científicas De Investigación

Thiophene Derivatives in Medicinal Chemistry

Thiophene derivatives, including 3-(2,3-Dichlorobenzoyl)thiophene, are prominent in various medicinal chemistry applications. They possess a broad spectrum of bioactivities, such as antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Certain thiophene derivatives are key components in notable drugs like Cefoxitin, Cephalothin, Cephaloridine, Temocillin, tinoridine, tiaprofenic acid, tenoxicam, suproprofen, and Raltitrexed. The synthesis of thiophene derivatives is a focal point due to their diverse applications in drug synthesis and natural product synthesis, which is considered a significant challenge and opportunity in the field Xuan (2020).

Thiophenes in Structure-Activity Relationships

Thiophene derivatives play a crucial role in structure-activity relationship studies due to their various therapeutic properties. However, the relationship between molecular structure and activity is complex and cannot be generalized. The substitution of thiophene rings or their interchange with other aromatic systems does not consistently result in superior molecular structures, highlighting the nuanced and specific nature of thiophene's role in medicinal chemistry Drehsen & Engel (1983).

Thiophenes in Material Chemistry

Thiophenes, particularly halo-substituted alkylthiophenes, are valuable in material chemistry, especially in the field of organic semiconductors. Their unique optical and electronic properties make them suitable for applications in field effect transistors, solar cells, and light-emitting diodes. The synthesis and reactivity of these compounds are crucial for the development of complex thiophene-based molecular architectures for the next generation of materials in photonics and electronics Gendron & Vamvounis (2015).

Thiophenes in Environmental and Biodegradation Studies

Thiophenes, including condensed thiophenes like 3-(2,3-Dichlorobenzoyl)thiophene, are significant in environmental studies, especially concerning their occurrence, toxicity, and biodegradation in petroleum-contaminated environments. Research on the biodegradation pathways and metabolites of these compounds can provide insights into their environmental impact and ways to mitigate pollution Kropp & Fedorak (1998).

Direcciones Futuras

Thiophene and its derivatives have a wide range of applications in pharmaceuticals and material science . They are also used in the production of certain types of polymers, notably polythiophenes, which are used extensively in the field of material science, specifically in the production of organic semiconductors, solar cells, and light-emitting diodes (LEDs) .

Propiedades

IUPAC Name |

(2,3-dichlorophenyl)-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2OS/c12-9-3-1-2-8(10(9)13)11(14)7-4-5-15-6-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOCXAXBZJAJMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641854 |

Source

|

| Record name | (2,3-Dichlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dichlorobenzoyl)thiophene | |

CAS RN |

898771-50-1 |

Source

|

| Record name | (2,3-Dichlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Piperidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1368510.png)

![1-[2-(1H-1,2,3,4-tetrazol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1368525.png)